[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
CAS No.: 383142-84-5
Cat. No.: VC7618350
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383142-84-5 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 |
| IUPAC Name | 2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13) |
| Standard InChI Key | MMPMGAAYJDEKAT-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=NC(=CS2)CC(=O)O |
Introduction
Structural and Molecular Analysis
Core Heterocyclic Framework
The molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a pyrrole group (a five-membered aromatic ring with one nitrogen atom). At the 4-position of the thiazole, an acetic acid moiety (–CH₂COOH) is attached, introducing carboxylic acid functionality . This hybrid structure merges the electron-rich environments of pyrrole and thiazole, which are known to enhance molecular interactions with biological targets .
Key Structural Features:
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Thiazole Ring: The 1,3-thiazole component contributes to aromatic stability and potential hydrogen bonding via its nitrogen and sulfur atoms .
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Pyrrole Substituent: The 1H-pyrrol-1-yl group at C2 of the thiazole introduces π-π stacking capabilities and additional nitrogen-based reactivity.
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Acetic Acid Side Chain: The carboxyl group enables salt formation, solubility modulation, and interactions with enzymatic active sites .
Synthesis and Reaction Pathways
Optimization Challenges
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Regioselectivity: Ensuring substitution at the thiazole’s 2- and 4-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Yield Improvements: Reactions involving heterocyclic couplings often suffer from moderate yields (e.g., 60–87% in similar syntheses) , necessitating purification via crystallization or chromatography.
Physicochemical Properties
Experimental and Predicted Data
The compound’s solubility in aqueous media is likely limited due to its aromatic heterocycles, though the carboxylic acid may enhance solubility in basic solutions.
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